1-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-benzylsulfanyl-ethanone
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Overview
Description
1-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-benzylsulfanyl-ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a benzo[1,3]dioxole moiety, and a benzylsulfanyl group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-benzylsulfanyl-ethanone typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole and piperazine intermediates. One common method involves the reaction of 1-(3’:4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene, heated to the boiling point (130°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-benzylsulfanyl-ethanone can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its anticonvulsant and antidepressant properties
Mechanism of Action
The mechanism of action of 1-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-benzylsulfanyl-ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been suggested that this compound may influence GABA-ergic neurotransmission in the brain, which could explain its anticonvulsant and antidepressant effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea: Known for its anticonvulsant and antidepressant properties
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Used as an antiparkinsonian agent and dopamine agonist.
Uniqueness
1-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-benzylsulfanyl-ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N2O3S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-benzylsulfanylethanone |
InChI |
InChI=1S/C21H24N2O3S/c24-21(15-27-14-17-4-2-1-3-5-17)23-10-8-22(9-11-23)13-18-6-7-19-20(12-18)26-16-25-19/h1-7,12H,8-11,13-16H2 |
InChI Key |
ZMEJDUGCQVKOQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
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